molecular formula C22H24N2OS2 B430557 (1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE

(1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE

Cat. No.: B430557
M. Wt: 396.6g/mol
InChI Key: OPGYZASODLFRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 4-(propyloxy)phenyl group: This can be achieved through the alkylation of phenol with propyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the 4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions, often using sulfur-containing reagents to introduce the dithiolo moiety.

    Coupling of the two fragments: The final step involves the coupling of the 4-(propyloxy)phenyl group with the quinoline core, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated products.

    Substitution: Nitro or bromo derivatives.

Scientific Research Applications

(1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

(1Z)-4,4,6-TRIMETHYL-N-(4-PROPOXYPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE: can be compared with other similar compounds, such as:

  • (4-methoxyphenyl)(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine
  • (4-ethoxyphenyl)(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine

These compounds share similar structural features but differ in the alkoxy group attached to the phenyl ring. The unique properties of This compound arise from the specific interactions of the propyloxy group with its molecular targets, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6g/mol

IUPAC Name

4,4,6-trimethyl-N-(4-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C22H24N2OS2/c1-5-13-25-16-11-9-15(10-12-16)23-21-18-17-8-6-7-14(2)19(17)24-22(3,4)20(18)26-27-21/h6-12,24H,5,13H2,1-4H3

InChI Key

OPGYZASODLFRHP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)N=C2C3=C(C(NC4=C(C=CC=C34)C)(C)C)SS2

Canonical SMILES

CCCOC1=CC=C(C=C1)N=C2C3=C(C(NC4=C(C=CC=C34)C)(C)C)SS2

Origin of Product

United States

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